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Compound of Interest

2-Cyanocyclohexane-1-carboxylic
Compound Name: d
aci

Cat. No.: B040786

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-cyanocyclohexane-1-carboxylic acid, a valuable building block in organic synthesis and
pharmaceutical development. This document details expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for their acquisition.

Introduction

2-Cyanocyclohexane-1-carboxylic acid (CsH11NOz2) is a bifunctional molecule featuring a
cyclohexane scaffold substituted with a carboxylic acid and a nitrile group. The relative
stereochemistry of these two substituents, cis or trans, significantly influences the molecule's
conformation and reactivity, which in turn is reflected in its spectroscopic signatures. This guide
presents the characteristic spectroscopic data that enables the identification and structural
elucidation of this compound.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative data for 2-cyanocyclohexane-1-
carboxylic acid based on the analysis of its functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2-
cyanocyclohexane-1-carboxylic acid. The chemical shifts are influenced by the electron-
withdrawing nature of the cyano and carboxylic acid groups.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (8) o
Protons Multiplicity Notes

ppm

Chemical shift is

concentration and
-COOH 10.0-12.0 Broad Singlet solvent dependent.

Disappears upon D20

exchange.

Deshielded by the

adjacent electron-

H-C2 (proton on the withdrawing cyano
carbon with the cyano  2.5-3.0 Multiplet group.[1] The coupling
group) pattern will depend on

the cis/trans

stereochemistry.

) Complex overlapping
Cyclohexyl protons 12-25 Multiplets ]
signals.

Table 2: Predicted 3C NMR Spectroscopic Data
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Carbon Chemical Shift (8) ppm Notes
-COOH 170 - 175
-C=N 115-120
C1 (carbon with the carboxylic

_ 40 - 50
acid group)
C2 (carbon with the cyano

30 - 40

group)
Cyclohexyl carbons 20-35

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: IR Spectroscopic Data

Absorption Range

Functional Group Intensity Description
(cm™)
Characteristic very
] ) broad absorption due
O-H (Carboxylic Acid) 2500 - 3300 Broad )
to hydrogen bonding.
[1][2]
) Aliphatic C-H
C-H (Cyclohexane) 2850 - 2950 Medium to Strong )
stretching.
. ) Diagnostic peak for
C=N (Nitrile) ~2240 Sharp, Medium
the cyano group.[1]
C=0 (Carboxylic Acid) 1700 - 1725 Strong Carbonyl stretch.[2]
C-O (Carboxylic Acid) 1200 - 1300 Medium

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Table 4: Mass Spectrometry Data

Parameter Value Method Notes
Molecular Formula CsH11NO:2
Molecular Weight 153.18 g/mol
High-Resolution Mass  Corresponds to the
Exact Mass 153.07898 ]
Spectrometry (HRMS)  molecular ion [M]*.[1]
Expected
fragmentation

o includes the loss of -
) Electron lonization
Major Fragments m/z 136, 125, 108 OH (M-17), -COOH

(ED
(M-45), and cleavage
of the cyclohexane

ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 2-
cyanocyclohexane-1-carboxylic acid.

NMR Spectroscopy

Sample Preparation:

e Weigh 5-10 mg of 2-cyanocyclohexane-1-carboxylic acid and dissolve it in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or D20 with a suitable pH
adjustment).

o Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

« Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5
mm NMR tube to remove any particulate matter.
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Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

1H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Solvent: CDCIs (unless the compound has poor solubility).

Temperature: 298 K.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 scans, depending on the sample concentration.
Relaxation Delay: 1-2 seconds.

Spectral Width: 0-16 ppm.

Referencing: The residual solvent peak (e.g., CHCIs at 7.26 ppm) is used as an internal
standard.

13C NMR Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the tH frequency.
Solvent: CDCls.

Temperature: 298 K.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
Number of Scans: 1024 or more scans, as 3C is less sensitive.
Relaxation Delay: 2 seconds.

Spectral Width: 0-200 ppm.

Referencing: The solvent peak (e.g., CDCls at 77.16 ppm) is used as an internal standard.
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Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft
cloth soaked in a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

e Record a background spectrum of the empty ATR setup.

e Place a small amount of the solid 2-cyanocyclohexane-1-carboxylic acid sample directly
onto the ATR crystal, ensuring complete coverage of the crystal surface.

o Apply pressure using the built-in clamp to ensure good contact between the sample and the
crystal.

e Acquire the IR spectrum.

Instrumental Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Attenuated Total Reflectance (ATR).

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32 scans.

Mass Spectrometry

Sample Preparation (for GC-MS):

» Derivatization may be necessary to increase the volatility of the carboxylic acid. Acommon
method is esterification to the methyl ester using diazomethane or by heating with methanol
and a catalytic amount of acid.

» Dissolve a small amount of the derivatized or underivatized sample in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1
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mg/mL.

« Filter the solution if any solid particles are present.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

e Gas Chromatograph:
o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
o Injector Temperature: 250 °C.

o Oven Temperature Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20
°C/min to 250-280 °C.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
e Mass Spectrometer:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Scan Range: m/z 40-400.

o lon Source Temperature: 230 °C.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-cyanocyclohexane-1-carboxylic acid.

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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